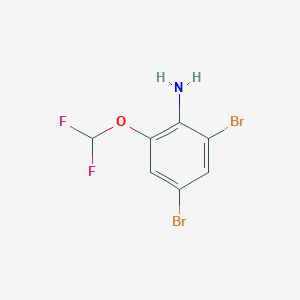
5-(Pyrid-3-yloxy)-2-furaldehyde
Vue d'ensemble
Description
5-(Pyrid-3-yloxy)-2-furaldehyde, also known as 5-PFO, is a naturally occurring compound found in various plants and fungi. It is a versatile and important building block for many synthetic organic compounds and has been used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and flavorings. 5-PFO has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Pathways: Research has demonstrated methods for synthesizing 5-pyridyl- and 5-aryl-2-furaldehydes from furaldehyde diethyl acetal through a four-step, one-pot procedure involving deprotonation, Li to Zn transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection, highlighting the compound's synthetic versatility (Gauthier et al., 2002).
- Physicochemical Properties: The novel taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol inner salt, with 5-(hydroxymethyl)-2-furaldehyde as a key intermediate, was synthesized and characterized, indicating the compound's potential in food science applications (Villard et al., 2003).
Catalytic Dehydration and Pyrolysis
- Catalytic Dehydration: Investigations into the acid-catalyzed conversion of fructose to 5-(hydroxymethyl)-2-furaldehyde (HMF) have identified intermediates and reaction paths in different solvents, providing insights into the production of valuable furanic compounds from renewable resources (Akien et al., 2012).
- Pyrolysis Mechanisms: Studies on the pyrolysis of monosaccharides and hemicellulose model compounds have elucidated mechanisms leading to the formation of furfural and HMF, advancing our understanding of biomass conversion processes (Wang et al., 2013).
Applications in Green Chemistry
- Heterogeneous Catalysis: Research into heterogeneously catalyzed reactions of carbohydrates has explored the production of furfural and hydroxymethylfurfural, indicating the potential of 5-(Pyrid-3-yloxy)-2-furaldehyde in sustainable chemical processes (Karinen et al., 2011).
- Microwave-Assisted Dehydration: A study demonstrated the efficient production of HMF from fructose and inulin using microwave heating and niobium or zirconium phosphate catalysts, showcasing the efficiency of using this compound derivatives in renewable monomer and bio-fuel production (Antonetti et al., 2017).
Propriétés
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKPDWNMSFIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428160 | |
| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857284-14-1 | |
| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



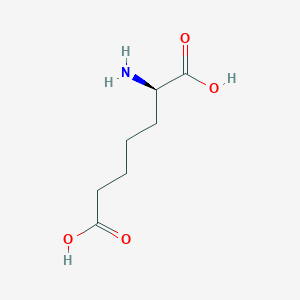
![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)
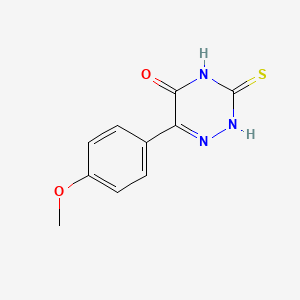
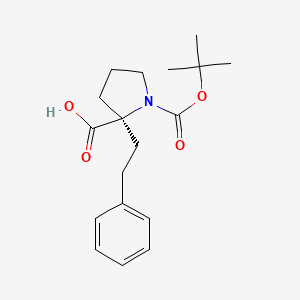

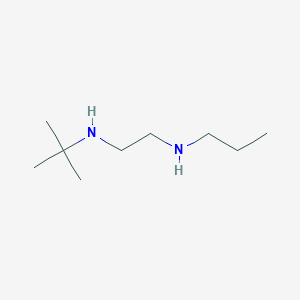
![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)

![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)

